![molecular formula C7H14N2O B1397881 (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine CAS No. 1089759-42-1](/img/structure/B1397881.png)

(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine

Overview

Description

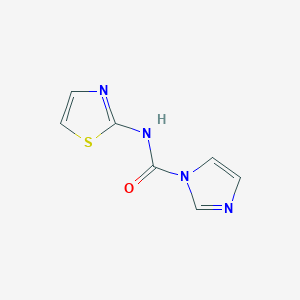

“(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine” is a chemical compound with the molecular formula C7H14N2O . It is a member of the oxazine family, which are heterocyclic compounds containing an oxygen atom, a nitrogen atom, and at least one other heteroatom in a six-membered ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring containing an oxygen atom and a nitrogen atom . The molecular weight is 142.20 g/mol . The InChI code is 1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2/t7-/m0/s1 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 142.20 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass is 142.110613074 g/mol . The topological polar surface area is 24.5 Ų .Scientific Research Applications

1. Development of ROMK Inhibitors

The compound has been instrumental in the development of ROMK inhibitors with improved pharmacokinetic properties and selectivity. Zhu et al. (2016) discovered that acyl octahydropyrazino[2,1-c][1,4]oxazine series displayed improved ROMK/hERG selectivity, crucial for avoiding QTc prolongation in cardiovascular models (Zhu et al., 2016).

2. Synthesis of Pyrazino-Oxazine Derivatives

Ručilová et al. (2017) reported the synthesis of disubstituted pyrazino-oxazines with controlled stereochemistry. They utilized N-Fmoc-protected α-amino acids and 2-bromoketones, leading to potential applications in various chemical domains (Ručilová, Králová, & Soural, 2017).

3. Applications in Material Science

Thorimbert et al. (2018) explored the synthesis of various heteroaromatic rings, including pyrazino[2,1-c][1,4]oxazine derivatives. These compounds have shown potential applications in biology and material science, expanding the chemical diversity (Thorimbert, Botuha, & Passador, 2018).

4. Antimicrobial and Antiviral Applications

Wang et al. (2014) isolated compounds including pyrazino[2,1-c][1,4]oxazine derivatives from Jishengella endophytica, showing activity against influenza A virus, indicating potential in developing anti-H1N1 drugs (Wang et al., 2014).

Mechanism of Action

Target of Action

The primary target of (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine is the 1,4-oxazine linkers in molecular switches . These linkers connect conjugated molecules to carbon electrodes .

Mode of Action

The compound interacts with its targets through a process of de/rehydrogenation . This process efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . The change in the conducting state is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .

Biochemical Pathways

The biochemical pathways affected by this compound involve the intramolecular proton transfer reaction . This reaction serves as the switching mechanism in single-molecule junctions . The compound’s action can lead to a maximum ON/OFF current ratio as high as 1.5 × 10^3 .

Result of Action

The molecular and cellular effects of this compound’s action involve significant changes in the conductance states of single-molecule junctions . The compound’s action can control the proton transfer process and thus allow specific conductance states to be selected .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of an electrostatic gate field . This field can control the proton transfer process, thus influencing the compound’s action .

Properties

IUPAC Name |

(9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNWCROZSHWHSF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCOCC2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCOC[C@@H]2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate](/img/structure/B1397820.png)